methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941239-79-8
VCID: VC21370315
InChI: InChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11)
SMILES: COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N
Molecular Formula: C6H6ClNO4S2
Molecular Weight: 255.7g/mol

methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

CAS No.: 941239-79-8

Cat. No.: VC21370315

Molecular Formula: C6H6ClNO4S2

Molecular Weight: 255.7g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate - 941239-79-8

Specification

CAS No. 941239-79-8
Molecular Formula C6H6ClNO4S2
Molecular Weight 255.7g/mol
IUPAC Name methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
Standard InChI InChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11)
Standard InChI Key LNKKVMGNGVNLEL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N
Canonical SMILES COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Structure

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate (CAS 941239-79-8) is a functionalized thiophene derivative with the molecular formula C₆H₆ClNO₄S₂ . The compound features a thiophene ring as its core structure, with three key substituents: a chlorine atom at the 5-position, a sulfamoyl group (SO₂NH₂) at the 3-position, and a methyl carboxylate group (COOCH₃) at the 2-position. This arrangement of functional groups creates a molecule with diverse reactive sites and potential chemical behaviors.

The compound is registered in chemical databases with the following identifiers:

  • CAS Registry Number: 941239-79-8

  • MFCD Number: MFCD09455055

The structural complexity of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate arises from the combination of an electron-rich aromatic heterocycle (thiophene) with both electron-withdrawing and electron-donating substituents. This creates a molecule with regions of varying electron density, potentially influencing its reactivity patterns and interaction capabilities with other chemical entities.

Physicochemical Properties

Physical Properties

Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate possesses a set of distinctive physical properties that define its behavior in various chemical environments. These properties, derived from its chemical structure, are summarized in Table 1.

Table 1: Physical Properties of Methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate

PropertyValueSource
Molecular Weight256 Da
LogP1.27
Heavy Atoms Count14
Rotatable Bond Count3
Number of Rings1
Carbon Bond Saturation (Fsp3)0.166
Polar Surface Area86 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The moderate LogP value of 1.27 indicates a balance between hydrophilicity and lipophilicity, suggesting potential for membrane permeability while maintaining reasonable aqueous solubility. This balanced lipophilicity, combined with the presence of hydrogen bond donors and acceptors, makes the compound potentially interesting for medicinal chemistry applications where both membrane penetration and target binding are important considerations.

Structural Features and Reactivity

The reactivity of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is determined by its multiple functional groups, each contributing distinct chemical behavior:

  • The thiophene ring provides an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions, though with modified reactivity compared to benzene due to the electron-withdrawing groups attached.

  • The chlorine substituent at the 5-position represents a potential site for nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings).

  • The sulfamoyl group (SO₂NH₂) contains a moderately acidic N-H bond that can participate in hydrogen bonding or be deprotonated under basic conditions, enabling additional functionalization reactions.

  • The methyl carboxylate group can undergo typical ester reactions, including hydrolysis, transesterification, and reduction to alcohols or aldehydes.

These diverse reactive sites make methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate a versatile building block for chemical synthesis, potentially serving as a scaffold for the construction of more complex molecules with specific properties and functions.

Pack SizePurity (%)Price (USD)Lead Time (days)
1 mg908810
2 mg909410
5 mg909910
10 mg9011610
15 mg9013210
20 mg9014310
50 mg9023110
100 mg9029710
3 μmol909410
5 μmol909910

For comparison, ChemBridge Corp. offers the same compound with slightly different pricing (Table 3):

Table 3: Pricing Information from ChemBridge Corp.

Pack SizePurity (%)Price (USD)Lead Time (days)
1 mg906814
5 mg909914
10 mg9013814

These pricing structures reflect typical market values for specialized organic compounds in research quantities. The pricing increases non-linearly with quantity, which is consistent with the economics of small-scale chemical production and distribution. Researchers should consider both price and lead time when selecting a supplier, as these factors can significantly impact project timelines and budgets.

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